molecular formula C21H18O5 B11289075 2-(4-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(4-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11289075
M. Wt: 350.4 g/mol
InChI Key: JSOUAGJASAQQBC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed, which includes the formation of intermediate compounds through various reactions such as cyclization and condensation . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

2-(4-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inducing apoptosis in cancer cells through the activation of certain signaling pathways . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C21H18O5/c1-11-8-17-20(12(2)9-18(23)25-17)21-19(11)15(22)10-16(26-21)13-4-6-14(24-3)7-5-13/h4-9,16H,10H2,1-3H3

InChI Key

JSOUAGJASAQQBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)OC

Origin of Product

United States

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